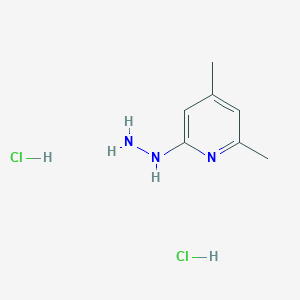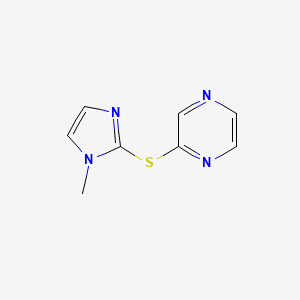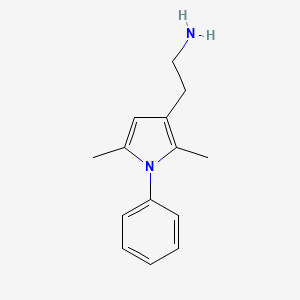
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride is a pyridine derivative that is part of a broader class of chemical compounds known for their hydrazine functional group attached to a pyridine ring. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in chemical synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives with hydrazine groups often involves novel protocols or modifications of existing methods. For instance, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was achieved from a chlorinated precursor through a novel protocol, indicating the versatility and adaptability of synthetic routes for such compounds . Similarly, the synthesis of other related compounds, such as 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine, involves careful characterization using various spectroscopic techniques to confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular and crystal structures of these compounds are often determined using X-ray diffraction, which reveals details such as space groups, unit cell dimensions, and the conformation of the hydrazo-bond . For example, the crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine shows a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure through hydrogen bonding . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including hydrazinolysis, which can follow multiple pathways leading to different products . The specificity of reactions, such as acid hydrolysis, can also lead to unexpected products, indicating the complexity and sensitivity of these compounds to reaction conditions . Additionally, the cleavage of bonds, such as the C–S bond during hydrazination, can result in unexpected products, which are elucidated through kinetic and computational studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. Spectroscopic techniques, including FT-IR, NMR, and UV-Vis, are used to study these properties and the nature of intermolecular interactions . For example, dilution experiments can reveal the concentration-dependent character of NH⋯O and NH⋯N interactions in solution . Theoretical calculations, such as density functional theory (DFT), are employed to predict thermodynamic parameters, vibrational properties, and the nature of electronic transitions within these molecules .
Scientific Research Applications
Synthesis of Novel Derivatives
- A series of novel pyridine and fused pyridine derivatives were prepared starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, leading to the synthesis of triazolopyridine derivatives, pyridotriazine derivatives, and pyridine–pyrazole hybrid derivatives. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Chelation and Coordination Chemistry
- The coordination chemistry of 2-hydrazinonicotinic acid and its analogues with technetium was explored, revealing insights into the chelation and non-chelating modes of interaction, which are crucial for bioconjugate synthesis for radiolabelling (Meszaros et al., 2011).
Molecular Docking and In Vitro Screening
- Novel compounds synthesized from 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride derivatives were subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins, indicating potential for pharmaceutical applications (Flefel et al., 2018).
Antiviral Activity
- New N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives were synthesized, showing moderate to high antiviral activities against hepatitis B virus, indicating potential therapeutic applications (El‐Sayed et al., 2009).
Antimicrobial Evaluation
- Synthesis and evaluation of 1,4-Dihydropyridine hybrid with 1,3,4-Thiadiazole derivatives were conducted, demonstrating significant antibacterial and antifungal activities, which could be promising for the development of new antimicrobial agents (Gomha et al., 2020).
Safety And Hazards
The safety and hazards associated with 2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride are extensive. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .
properties
IUPAC Name |
(4,6-dimethylpyridin-2-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-3-6(2)9-7(4-5)10-8;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXMDCIZKSWQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)
![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)